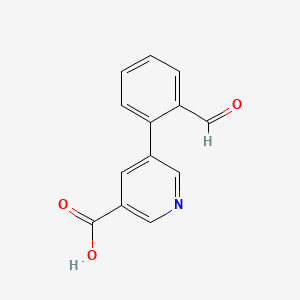

5-(2-Formylphenyl)nicotinic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylphenyl)nicotinic acid typically involves the formylation of a suitable precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring. The reaction is carried out under controlled conditions to ensure the selective formylation of the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar formylation reactions on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

5-(2-Formylphenyl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 5-(2-Carboxyphenyl)nicotinic acid.

Reduction: 5-(2-Hydroxymethylphenyl)nicotinic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

5-(2-Formylphenyl)nicotinic acid has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry As a building block, this compound is used in the synthesis of complex organic molecules, allowing exploration of new chemical reactions and pathways.

- Biology Due to its structural similarity to biologically active molecules, this compound can be used in studies related to enzyme inhibition and receptor binding.

- Medicine There is ongoing research exploring its potential as a therapeutic agent, particularly in treating diseases related to nicotinic acid deficiency.

- Industry It may be used to develop new materials with specific optical or electronic properties.

Other nicotinic acid derivatives also have a variety of applications:

- 5-(4-Fluorophenyl)nicotinic acid This compound is utilized in pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry . It serves as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity. It is also used in studies investigating nicotinic receptors, contributing to understanding their role in neurotransmission and potential therapeutic targets .

- 2-Amino-5-(4-formylphenyl)nicotinic acid Research indicates that 2-Amino-5-(4-formylphenyl)nicotinic acid may exhibit significant biological activity and has been investigated for potential therapeutic properties. Studies on its interaction with biological macromolecules suggest its potential influence on enzyme activity and receptor interactions, which may modulate key biochemical pathways related to inflammation and cell growth.

- 4-(2-Formylphenyl)nicotinic acid This compound is used as a building block in synthesizing complex organic molecules. It is also investigated for potential biological activities, including enzyme inhibition and receptor binding, and explored for potential therapeutic properties, such as anti-inflammatory and anticancer activities. Additionally, it is utilized in developing advanced materials, including nonlinear optical materials and photonic devices.

作用機序

The mechanism of action of 5-(2-Formylphenyl)nicotinic acid is not fully understood, but it is believed to interact with molecular targets similar to those of nicotinic acid. Nicotinic acid is known to inhibit hepatocyte diacylglycerol acyltransferase-2, which prevents the final step of triglyceride synthesis in hepatocytes . This action limits the availability of triglycerides for very low-density lipoproteins (VLDL) and leads to decreased production of low-density lipoproteins (LDL).

類似化合物との比較

Similar Compounds

5-(2-Fluoro-5-formylphenyl)nicotinic acid: This compound has a fluorine atom in place of a hydrogen atom on the phenyl ring, which can significantly alter its chemical properties and reactivity.

5-(3-Formylphenyl)nicotinonitrile:

Uniqueness

5-(2-Formylphenyl)nicotinic acid is unique due to the presence of both a formyl group and a nicotinic acid moiety

生物活性

5-(2-Formylphenyl)nicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11NO3

- Molecular Weight : 227.23 g/mol

- CAS Number : 566198-28-5

- Melting Point : 231 °C

The biological activity of this compound is primarily attributed to its structural similarity to nicotinic acid, which is known for its role as a precursor to coenzymes NAD and NADP. These coenzymes are crucial in metabolic processes, including energy production and cellular repair mechanisms. The compound interacts with various biological targets, including:

- G-protein coupled receptors (GPCRs) : Similar to nicotinic acid, it may activate specific GPCRs involved in lipid metabolism and inflammation regulation .

- Nicotinic receptors : Its activity may extend to influencing nicotinic acetylcholine receptors, which are implicated in neurotransmission and neuroprotection .

Antihyperlipidemic Effects

This compound has been investigated for its potential in managing hyperlipidemia. Studies have shown that derivatives of nicotinic acid can effectively lower lipid levels by:

- Reducing triglyceride levels in the bloodstream.

- Enhancing the activity of lipoprotein lipase, an enzyme that breaks down fats .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. The presence of the formyl group may enhance its ability to scavenge free radicals, thereby reducing cellular damage associated with various diseases .

Anti-inflammatory Activity

In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

-

Study on Lipid Metabolism :

A study published in PubMed examined the effects of nicotinic acid derivatives on lipid profiles in diabetic models. The findings indicated that these compounds significantly reduced LDL cholesterol levels while increasing HDL cholesterol, suggesting a beneficial role in cardiovascular health . -

Antioxidant Activity Assessment :

Research conducted by MDPI highlighted the antioxidant capabilities of various nicotinic acid derivatives, including this compound. The study demonstrated a dose-dependent increase in radical scavenging activity compared to standard antioxidants like ascorbic acid . -

Inflammation Modulation :

A recent investigation into the anti-inflammatory properties revealed that this compound could inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

特性

IUPAC Name |

5-(2-formylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-1-2-4-12(9)10-5-11(13(16)17)7-14-6-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDSEZPCRFQWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476074 | |

| Record name | 5-(2-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-40-1 | |

| Record name | 5-(2-Formylphenyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。